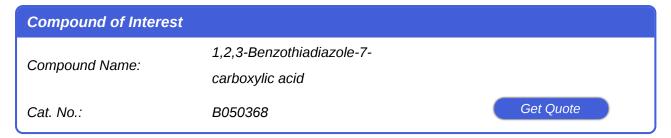


1,2,3-Benzothiadiazole-7-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: November 2025



An In-depth Technical Guide to the Chemical Properties of **1,2,3-Benzothiadiazole-7-carboxylic Acid**

Introduction

1,2,3-Benzothiadiazole-7-carboxylic acid, also known as acibenzolar acid, is an organic compound that serves a significant role in agriculture as a plant activator.[1][2] It is the active metabolite of the pro-pesticide Acibenzolar-S-methyl, which is used to induce systemic acquired resistance (SAR) in plants, enhancing their natural defense mechanisms against a broad spectrum of fungal, bacterial, and viral pathogens.[3][4] Unlike traditional fungicides, it is not directly toxic to pathogens but rather stimulates the plant's innate immunity.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological mode of action of **1,2,3-Benzothiadiazole-7-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The chemical and physical properties of **1,2,3-Benzothiadiazole-7-carboxylic acid** and its methyl ester precursor are summarized in the tables below. This data is crucial for understanding the compound's behavior in various experimental and environmental conditions.

Table 1: Properties of 1,2,3-Benzothiadiazole-7-carboxylic acid



Property	Value	Source
Molecular Formula	C7H4N2O2S	[1]
Molecular Weight	180.181 g/mol	[1]
Melting Point	229-231 °C	[1]
Boiling Point	385.2 ± 34.0 °C at 760 mmHg	[1]
Density	1.6 ± 0.1 g/cm ³	[1]
рКа	1.35 ± 0.10 (Predicted)	[2]
LogP	1.84	[1]
PSA	91.3 Ų	[1]

Table 2: Properties of 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester

Property	Value	Source
Molecular Formula	C ₈ H ₆ N ₂ O ₂ S	[5][6]
Molecular Weight	194.21 g/mol	[5][6]
Boiling Point	304.4 °C at 760 mmHg	[6]
Density	1.413 g/cm ³	[6]
Flash Point	137.9 °C	[6]
LogP	1.47790	[6]
Vapour Pressure	0.000878 mmHg at 25°C	[6]
Refractive Index	1.655	[6]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **1,2,3-Benzothiadiazole-7-carboxylic acid**.



- Infrared (IR) Spectroscopy: As a carboxylic acid, the IR spectrum is expected to show a characteristic broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[7] A strong C=O stretching absorption for the carbonyl group is anticipated in the range of 1700-1730 cm⁻¹ for a saturated acid and 1680-1710 cm⁻¹ for an aromatic acid, due to conjugation.[8] The C-O stretch is typically observed between 1210 and 1320 cm⁻¹.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The protons on the carbon adjacent to the carbonyl group are expected to resonate in the region of 2-3 ppm.[9]
 - \circ ¹³C NMR: The carbonyl carbon of carboxylic acid derivatives typically absorbs in the range of 160 to 180 δ.[10][11]
- UV/Vis Spectroscopy: Carboxylic acid derivatives exhibit an n → π* absorption characteristic of carbonyl compounds.[9]

Experimental Protocols Synthesis of 1,2,3-Benzothiadiazole-7-carboxylic acid

A common method for the preparation of **1,2,3-Benzothiadiazole-7-carboxylic acid** is through the hydrolysis of its methyl ester, 7-methoxycarbonylbenzo-**1,2,3-thiadiazole**.[**12**]

Methodology:

- Suspension: 100 g (0.51 mol) of 7-methoxycarbonylbenzo-1,2,3-thiadiazole is suspended in 1000 ml of water.[12]
- Hydrolysis: 310 ml of 2N sodium hydroxide solution and 5 ml of dioxane are added to the suspension. The reaction mixture is heated to 40°C and stirred for 4 hours at this temperature.[12]
- Neutralization and Precipitation: The mixture is then cooled to 10°C, and an additional 1000 ml of water is added. The solution is neutralized with 310 ml of 2N hydrochloric acid, leading to the precipitation of the carboxylic acid.[12]



• Isolation and Purification: The resulting precipitate is isolated by filtration and lightly dried. It is then dissolved in tetrahydrofuran, and the solution is dried over magnesium sulfate. After filtration and concentration, the crystals are suspended in hexane, isolated by filtration, and dried to yield the final product.[12]

Synthesis workflow for 1,2,3-Benzothiadiazole-7-carboxylic acid.

Biological Activity and Mode of Action

1,2,3-Benzothiadiazole-7-carboxylic acid is the active metabolite of Acibenzolar-S-methyl (also known as BTH), a widely used plant activator.[3] Its primary mode of action is the induction of Systemic Acquired Resistance (SAR) in plants.[4]

SAR is a plant's natural defense mechanism that provides broad-spectrum and long-lasting protection against a variety of pathogens.[4] The application of Acibenzolar-S-methyl leads to its hydrolysis within the plant to form **1,2,3-Benzothiadiazole-7-carboxylic acid**.[3] This active metabolite mimics the action of salicylic acid, a key signaling molecule in the SAR pathway.[4]

The induction of SAR by **1,2,3-Benzothiadiazole-7-carboxylic acid** involves the following key steps:

- Signal Perception: The plant recognizes the presence of the active compound.
- Signal Transduction: This recognition triggers a signaling cascade within the plant.
- Gene Activation: The signaling pathway leads to the activation of defense-related genes.
- Protein Synthesis: This results in the production of pathogenesis-related (PR) proteins, which have antimicrobial properties and reinforce the plant's cell walls.[3]

This heightened state of defense enables the plant to more effectively resist subsequent pathogen attacks.[4]

Signaling pathway of Systemic Acquired Resistance (SAR).

Conclusion

1,2,3-Benzothiadiazole-7-carboxylic acid is a pivotal molecule in the field of plant protection. Its unique mode of action, which leverages the plant's own defense systems, makes it a



valuable tool in integrated pest management programs. A thorough understanding of its chemical and physical properties, as detailed in this guide, is fundamental for its effective application and for the development of new, more potent derivatives. The provided experimental protocols and visualization of its biological pathway offer a solid foundation for researchers and professionals working to advance agricultural and pharmaceutical sciences.

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- To cite this document: BenchChem. [1,2,3-Benzothiadiazole-7-carboxylic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050368#1-2-3-benzothiadiazole-7-carboxylic-acid-chemical-properties]



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